molecular formula C16H11Cl2N5 B13375671 5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole

5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole

Cat. No.: B13375671
M. Wt: 344.2 g/mol
InChI Key: RZDDGBGSJNNVNW-UHFFFAOYSA-N
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Description

5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-indole: Lacks the tetrazole and 4-methylphenyl groups.

    3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: Lacks the chloro groups at positions 5 and 6.

    5,6-dichloro-3-phenyl-1H-indole: Lacks the tetrazole group.

Uniqueness

5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to the presence of both the tetrazole and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C16H11Cl2N5

Molecular Weight

344.2 g/mol

IUPAC Name

5,6-dichloro-3-[1-(4-methylphenyl)tetrazol-5-yl]-1H-indole

InChI

InChI=1S/C16H11Cl2N5/c1-9-2-4-10(5-3-9)23-16(20-21-22-23)12-8-19-15-7-14(18)13(17)6-11(12)15/h2-8,19H,1H3

InChI Key

RZDDGBGSJNNVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC(=C(C=C43)Cl)Cl

Origin of Product

United States

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